molecular formula C14H15NO3 B040605 ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate CAS No. 111478-90-1

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B040605
CAS No.: 111478-90-1
M. Wt: 245.27 g/mol
InChI Key: GNBNYDFJCJIVKD-UHFFFAOYSA-N
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Description

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds. This particular compound features an indole ring substituted with an ethyl group at the 7-position and an ester group at the 2-position, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate are not well-documented in the literature. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific structure of the derivative and the biological context .

Cellular Effects

The cellular effects of this compound are currently unknown. Indole derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well documented. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 7-ethylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Starting Material: 7-ethylindole

    Reagent: Ethyl oxalyl chloride

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Room temperature, under nitrogen atmosphere

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active indole derivative, which can then exert its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:

    7-ethylindole: Lacks the ester group, making it less versatile in synthetic applications.

    Indole-3-acetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and biological activity.

    Indole-3-carbinol: Contains a hydroxymethyl group, which imparts different chemical properties and biological effects.

The uniqueness of this compound lies in its combination of the indole ring with an ester group, providing a balance of reactivity and stability that is useful in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNYDFJCJIVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554277
Record name Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111478-90-1
Record name Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111478-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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